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molecular formula C10H17NO B8493169 (+)-7,7-Dimethyl-2-aza-spiro[4.4]nonan-3-one

(+)-7,7-Dimethyl-2-aza-spiro[4.4]nonan-3-one

Cat. No. B8493169
M. Wt: 167.25 g/mol
InChI Key: RDJWDZURNKBDSS-UHFFFAOYSA-N
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Patent
US07122678B2

Procedure details

The ester 3 (380 mg, 1.6 mmol) and Raney Nickel (1 g) were suspended in methanol (75 mL) and shaken under a hydrogen atmosphere for 24 hours. The catalyst was removed by filtration, the filtrate concentrated to give the lactam 4 (246 mg, 94%) as a white solid.
Name
ester
Quantity
380 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][C:6]1([CH2:13][N+:14]([O-])=O)[CH2:10][CH2:9][C:8]([CH3:12])([CH3:11])[CH2:7]1)C>[Ni].CO>[CH3:11][C:8]1([CH3:12])[CH2:9][CH2:10][C:6]2([CH2:13][NH:14][C:4](=[O:3])[CH2:5]2)[CH2:7]1

Inputs

Step One
Name
ester
Quantity
380 mg
Type
reactant
Smiles
C(C)OC(CC1(CC(CC1)(C)C)C[N+](=O)[O-])=O
Step Two
Name
Quantity
1 g
Type
catalyst
Smiles
[Ni]
Step Three
Name
Quantity
75 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
shaken under a hydrogen atmosphere for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC1(CC2(CC(NC2)=O)CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 246 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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